
N-cyclobutyl-2-fluoro-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyl-2-fluoro-5-methoxyaniline: is an organic compound with the molecular formula C11H14FNO It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a cyclobutyl group, and the aromatic ring is substituted with a fluorine atom and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-2-fluoro-5-methoxyaniline typically involves the following steps:
-
N-cyclobutylation of 2-fluoro-5-methoxyaniline: : This step involves the reaction of 2-fluoro-5-methoxyaniline with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-2-fluoro-5-methoxyaniline can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Introduction of nitro, sulfonyl, or halogen groups on the aromatic ring.
Scientific Research Applications
N-cyclobutyl-2-fluoro-5-methoxyaniline has several applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
-
Medicine: : this compound derivatives are explored for their potential use in drug development. Their ability to interact with specific enzymes or receptors makes them candidates for pharmaceutical research.
-
Industry: : The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of N-cyclobutyl-2-fluoro-5-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-cyclobutyl-2-fluoro-5-methoxyaniline can be compared with other similar compounds, such as:
-
2-fluoro-5-methoxyaniline: : This compound lacks the cyclobutyl group, making it less sterically hindered and potentially more reactive in certain chemical reactions.
-
N-cyclobutyl-2-fluoroaniline: : This compound lacks the methoxy group, which may affect its electronic properties and reactivity.
-
N-cyclobutyl-2-methoxyaniline: : This compound lacks the fluorine atom, which may influence its chemical stability and biological activity.
The presence of the cyclobutyl group, fluorine atom, and methoxy group in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
N-cyclobutyl-2-fluoro-5-methoxyaniline |
InChI |
InChI=1S/C11H14FNO/c1-14-9-5-6-10(12)11(7-9)13-8-3-2-4-8/h5-8,13H,2-4H2,1H3 |
InChI Key |
CJCCKDDCGPVCAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)NC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



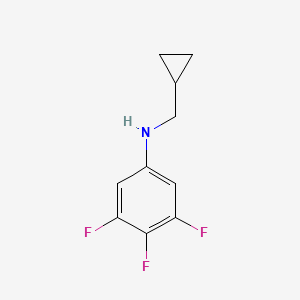
![n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13285433.png)
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13285440.png)
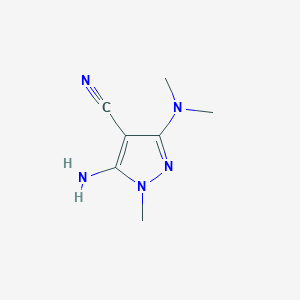
![2-{[(2-Ethoxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13285459.png)
![4-[(Thian-4-yl)amino]butan-2-ol](/img/structure/B13285465.png)
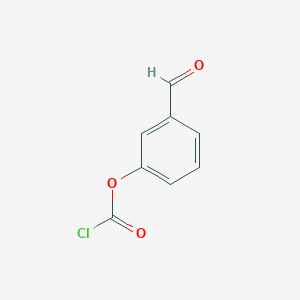

![2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13285478.png)
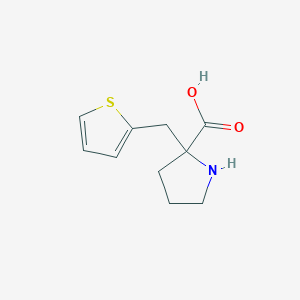
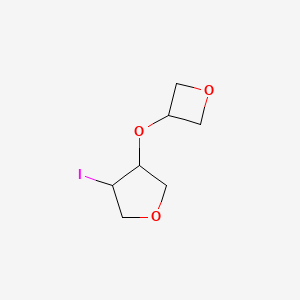
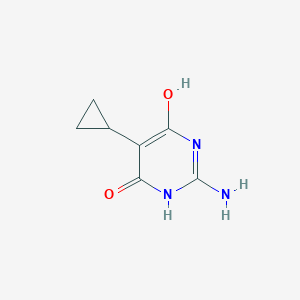
![2-Bromo-6-{[(1-hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13285503.png)
